Fluorescent Brightener 251

CAS No.:

Cat. No.: VC16611260

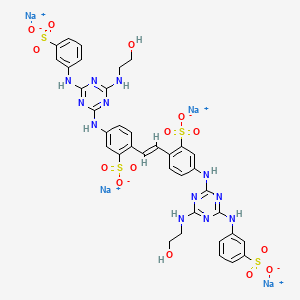

Molecular Formula: C36H32N12Na4O14S4

Molecular Weight: 1076.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H32N12Na4O14S4 |

|---|---|

| Molecular Weight | 1076.9 g/mol |

| IUPAC Name | tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C36H36N12O14S4.4Na/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4/b8-7+;;;; |

| Standard InChI Key | HECFMGCMMKUMIN-YZNHWISSSA-J |

| Isomeric SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identification and Structural Properties

Fluorescent Brightener 251 belongs to the stilbene derivative family, distinguished by a triazine ring structure that facilitates its fluorescence properties. The compound is typically supplied as a white to off-white powder or liquid, depending on the formulation . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Fluorescent Brightener 251

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 1012.99 g/mol | |

| Density | 1.68 g/cm³ at 20°C | |

| Water Solubility | 140.4 g/L at 20°C | |

| Purity | ≥99.7% |

The compound’s crystalline structure and spectroscopic characteristics, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, confirm its structural integrity and compliance with industrial standards . High-performance liquid chromatography coupled with mass spectrometry (HPLC-ESI-MS) further validates its purity, with assay results consistently exceeding 99.0% .

Fluorescent Brightener 251 operates through a photo-physical mechanism wherein ultraviolet light absorption (300–400 nm) triggers electron excitation, followed by emission in the blue spectrum (400–500 nm). This process counteracts yellowing and enhances brightness in substrate materials. Primary applications include:

-

Textile Manufacturing: Integration into detergents and fabric treatments to maintain whiteness after repeated washing .

-

Plastics and Polymers: Incorporation into packaging materials and consumer products to improve visual appeal .

-

Paper Production: Coating applications to achieve high brightness grades in printing and writing papers .

The compound’s solubility in aqueous and organic solvents enables versatile formulation across these sectors, though specific application protocols remain proprietary .

Regulatory Compliance and Quality Control

Industrial production of Fluorescent Brightener 251 adheres to stringent quality control protocols. Batch testing ensures compliance with specifications such as heavy metal content (<10 ppm), sulfated ash (≤0.5%), and microbial limits (total plate count ≤1000 CFU/g) . The compound’s stability under recommended storage conditions further supports its shelf life and performance consistency .

Environmental Considerations and Research Gaps

While Fluorescent Brightener 251 exhibits minimal acute ecotoxicity, its environmental persistence and potential bioaccumulation remain understudied. Preliminary investigations into analogous compounds suggest possible endocrine-disrupting effects at high concentrations, though direct evidence for Fluorescent Brightener 251 is lacking . The compound’s high water solubility raises concerns about aquatic exposure, necessitating advanced wastewater treatment strategies to mitigate ecosystem entry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume